4-Chloro-7-methoxyquinazolin-6-yl acetate
描述
Historical Context and Significance of Quinazoline (B50416) Derivatives in Medicinal Chemistry
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a structure of immense importance in medicinal chemistry. wisdomlib.org Quinazoline and its derivatives are associated with a vast spectrum of pharmacological activities. nih.govnih.gov This structural motif is found in numerous compounds that have been investigated and developed for therapeutic use. nih.gov
The versatility of the quinazoline ring system has allowed for the development of drugs targeting a wide array of conditions. nih.gov Historically, research has uncovered its potential in generating agents with anti-inflammatory, anticonvulsant, antihypertensive, antimicrobial, and anticancer properties. wisdomlib.orgnih.govmdpi.com This wide range of biological activities has cemented the quinazoline framework as a "privileged scaffold" in drug discovery, continually attracting the attention of medicinal chemists. nih.gov Several clinically successful drugs are based on this structure, including first-generation epidermal growth factor receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib (B232), which have been pivotal in the treatment of certain cancers. nih.govmdpi.com The development of these agents highlights the successful application of quinazoline derivatives in targeted cancer therapy. mdpi.com
Strategic Position of 4-Chloro-7-methoxyquinazolin-6-yl acetate (B1210297) as a Synthetic Intermediate
4-Chloro-7-methoxyquinazolin-6-yl acetate holds a significant position not as an end-product with direct therapeutic application, but as a key building block in the synthesis of more complex, pharmacologically active molecules. mdpi.comclearsynth.commedchemexpress.com Its classification as a synthetic intermediate underscores its utility in multi-step chemical syntheses. clearsynth.compharmaffiliates.com
The strategic importance of this compound lies in the reactivity of the chloro-substituent at the 4-position of the quinazoline ring. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of target molecules. mdpi.com A prime example of its application is in the synthesis of gefitinib, an EGFR inhibitor. In a key synthetic step, this compound is reacted with an appropriate aniline (B41778) derivative, such as 3-chloro-4-fluorophenylamine. mdpi.com This reaction displaces the chlorine atom to form a new carbon-nitrogen bond, a critical step in assembling the final drug structure. mdpi.com The reaction is typically carried out in a solvent like isopropanol (B130326) and heated to drive the substitution to completion. mdpi.com The subsequent removal of the acetate protecting group yields a hydroxyl group, which can be further modified. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 230955-75-6 |
| Molecular Formula | C₁₁H₉ClN₂O₃ |
| Molecular Weight | 252.65 g/mol |
| Category | Synthetic Intermediate, Building Block |
This data is compiled from publicly available chemical information. pharmaffiliates.comchemdad.combldpharm.com
Overview of Key Research Trajectories for the Compound
The principal research trajectory involving this compound is its application in the development of kinase inhibitors for cancer therapy. nih.govnih.gov Its role as a precursor to gefitinib firmly links it to the field of oncology and the development of targeted treatments for non-small cell lung cancer (NSCLC). nih.govnih.gov
Research extends beyond first-generation inhibitors. The scaffold provided by intermediates like this compound is being used to develop next-generation inhibitors designed to overcome drug resistance. nih.govchemicalbook.com For instance, the EGFR T790M mutation is a common mechanism of acquired resistance to early EGFR inhibitors. nih.gov Scientists are using quinazoline-based structures to design new molecules that can effectively inhibit these mutant forms of the enzyme. nih.gov
Furthermore, the core structure derived from this intermediate is being elaborated in innovative ways. One such strategy is macrocyclization, where the linear quinazoline derivative is cyclized to create a more rigid and conformationally constrained molecule. nih.gov This approach aims to enhance binding affinity and selectivity for mutant EGFR over its wild-type form, potentially leading to more potent and better-tolerated therapies. nih.gov Research also explores the use of similar quinazoline frameworks to target other signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline |
| 4-anilinoquinazoline (B1210976) |
| 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline |
| 4-chloro-7-methoxy-6-nitroquinazoline |
| 4-Chloro-7-methoxyquinazolin-6-ol |
| This compound |
| 4-phenylamine |
| 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate |
| 7-chloro-6-nitroquinazolin-4(3H)-one |
| Afatinib (B358) |
| Dacomitinib |
| Doxazosin |
| Erlotinib |
| Gefitinib |
| Prazosin |
| Quinazoline |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHHSJRPOSFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230955-75-6 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 7 Methoxyquinazolin 6 Yl Acetate
Primary Synthetic Routes from Quinazolinone Precursors
The most common and direct approach to synthesizing 4-Chloro-7-methoxyquinazolin-6-yl acetate (B1210297) involves the chlorination of its corresponding quinazolinone precursor, 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. This transformation is typically achieved using various chlorinating agents, each with its own set of reaction conditions and advantages.
Chlorination Reactions of 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate
The conversion of the 4-oxo group of the quinazolinone to a 4-chloro substituent is a crucial step. This is essentially a dehydroxylation-chlorination reaction of the tautomeric 4-hydroxyquinazoline (B93491) form. Several reagents are effective for this purpose.
Phosphoryl chloride is a widely used and effective reagent for the chlorination of quinazolinones. A specific method for the synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate involves treating 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate with phosphoryl chloride in the presence of a base, such as N,N-diethylaniline. In a typical procedure, a solution of the quinazolinone precursor and N,N-diethylaniline in phosphoryl chloride is heated. For instance, heating the mixture at 100 °C for 30 minutes, followed by stirring at 80 °C for another 30 minutes, has been reported to be an effective protocol. researchgate.net After the reaction, excess phosphoryl chloride is removed, and the crude product is isolated by trituration with a non-polar solvent like toluene (B28343) and then purified. researchgate.net The use of an organic base can accelerate the reaction. mdpi.com
Table 1: Synthesis of this compound using POCl₃
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | POCl₃, N,N-diethylaniline | 100, then 80 | 1 | Not specified in source, but implied to be effective |
Thionyl chloride is another common reagent for the chlorination of quinazolinones. The reaction is typically carried out by refluxing the quinazolinone precursor in an excess of thionyl chloride. researchgate.net The reaction time can vary, but a duration of 4-6 hours is often sufficient. researchgate.netmdpi.com After the reaction is complete, the excess thionyl chloride is removed under reduced pressure, often with azeotropic distillation using toluene to ensure complete removal. researchgate.net The crude product is then typically purified by recrystallization or chromatography.
Table 2: General Conditions for Chlorination of Quinazolinones with SOCl₂
| Substrate | Reagents | Conditions | Time (h) | Yield (%) |
| Quinazolin-4(3H)-one derivative | SOCl₂ | Reflux | 4 | Not specified in source, but a general method |
Oxalyl chloride is a milder alternative to phosphoryl chloride and thionyl chloride for the preparation of acid chlorides and for the chlorination of certain heterocyclic systems. organic-chemistry.org It is often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF). organic-chemistry.org The reaction is typically performed in an inert solvent, such as dichloromethane, at room temperature. organic-chemistry.org The use of oxalyl chloride can be advantageous when other sensitive functional groups are present in the molecule, as it often leads to cleaner reactions with fewer side products. organic-chemistry.org The volatile byproducts (CO, CO₂, HCl) are easily removed, simplifying the work-up procedure. organic-chemistry.org
Table 3: General Conditions for Chlorination with Oxalyl Chloride
| Substrate | Reagents | Conditions | Time (h) |
| Carboxylic acid (for acid chloride formation) | (COCl)₂, cat. DMF | Room Temperature | 1.5 |
N,N-Dimethylformamide (DMF) plays a crucial catalytic role in chlorination reactions involving thionyl chloride and oxalyl chloride. researchgate.net DMF reacts with these chlorinating agents to form a highly reactive Vilsmeier-Haack type reagent, an iminium salt (e.g., chloromethylene(dimethyl)ammonium chloride from oxalyl chloride). researchgate.netorganic-chemistry.org This intermediate is the active chlorinating species and is more reactive than the parent chlorinating agent, thus accelerating the reaction. researchgate.net Even a catalytic amount of DMF can significantly increase the reaction rate. researchgate.net In some procedures, DMF is used as a co-solvent, while in others, only a few drops are added to catalyze the reaction. researchgate.netorganic-chemistry.org
Derivatization and Further Chemical Reactivity of this compound
The 4-chloro substituent in this compound is a key functional group that allows for a wide range of derivatization reactions. The chlorine atom at the C4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.
This SNAr reactivity allows for the introduction of a variety of nucleophiles, leading to a diverse array of substituted quinazoline derivatives. A prominent example of this reactivity is the reaction of this compound with amines. For instance, it can be reacted with anilines, such as 3-chloro-4-fluorophenylamine, in a solvent like isopropanol (B130326) at elevated temperatures (e.g., 90 °C) to yield the corresponding 4-anilinoquinazoline (B1210976) derivative. researchgate.net This type of reaction is fundamental in the synthesis of many biologically active compounds. The reaction progress can be monitored by techniques like HPLC, and the product is typically isolated by filtration upon cooling the reaction mixture. researchgate.net
The ester group at the 6-position can also be subsequently hydrolyzed. For example, the acetate group of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate can be cleaved by treatment with a solution of ammonia (B1221849) in methanol (B129727) and water at room temperature to afford the corresponding phenol (B47542). researchgate.net
Table 4: Representative Nucleophilic Aromatic Substitution Reactions of 4-Chloroquinazolines
| 4-Chloroquinazoline (B184009) Derivative | Nucleophile | Solvent | Conditions | Yield (%) |
| This compound | 3-Chloro-4-fluorophenylamine | i-PrOH | 90 °C, 5 h | 96 |
| 4-Chloro-6-halo-2-phenylquinazoline | N-methylaniline derivatives | THF/H₂O | Microwave, 100-120 °C, 10-60 min | 63-96 |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Ethanol | Reflux | Not specified |
| 4-Chloroquinolines | 1,2,4-Triazole | Various | Various | Varied based on conditions |
The reactivity of the 4-chloro position allows for the introduction of not only nitrogen nucleophiles but also oxygen, sulfur, and carbon nucleophiles, making this compound a versatile building block in organic synthesis.
Nucleophilic Substitution Reactions at Position 4
The quinazoline scaffold is known for its susceptibility to nucleophilic aromatic substitution (SNAr), particularly at the C4 position, which is activated by the electron-withdrawing nature of the pyrimidine ring. organic-chemistry.orgwikipedia.org The chlorine atom at this position on This compound serves as an excellent leaving group, facilitating a wide range of chemical modifications.
Reactions with Amine Nucleophiles (e.g., Aniline (B41778) Derivatives)
The displacement of the C4-chloro substituent by amine nucleophiles is a well-documented and highly efficient transformation for this class of compounds. organic-chemistry.orgnih.gov A notable example is the reaction of This compound with 3-chloro-4-fluorophenylamine . When these two reactants are heated in isopropanol, a direct nucleophilic substitution occurs, yielding 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate . This reaction proceeds smoothly, and upon cooling, the product precipitates from the reaction mixture, which can then be isolated in high yield and purity. nih.gov
A typical procedure involves stirring a solution of This compound and the aniline derivative in a solvent like isopropanol and heating the mixture to around 90 °C for several hours. nih.gov The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov This method is a cornerstone for creating the 4-anilinoquinazoline core, a privileged structure in the development of kinase inhibitors. nih.gov
Reactions with Thiol Nucleophiles
Analogous to the reactions with amines, the C4-chloro group can also be displaced by sulfur-based nucleophiles. While specific examples starting directly from This compound are not prevalent in the cited literature, the reactivity of the closely related quinazoline core strongly supports this transformation. For instance, related quinazoline derivatives readily undergo nucleophilic aromatic substitution with thiols. wikipedia.orgtcichemicals.com
In a representative reaction, a fluorinated nitro-quinazoline derivative is treated with a thiol, such as (4-methoxyphenyl)methanethiol , in the presence of a base like sodium hydroxide. wikipedia.org This reaction selectively displaces a leaving group at an activated position to form a new carbon-sulfur bond. wikipedia.org It is chemically reasonable to expect that This compound would react similarly with various thiol nucleophiles in the presence of a suitable base to yield the corresponding 4-thioether-substituted quinazolines. The reaction of 4-chloroquinolines with thiophenol is also a known transformation. gaylordchemical.com
Hydrolysis of the Acetate Moiety to Yield 4-Chloro-7-methoxyquinazolin-6-ol
The acetate group at the C6 position is an ester that can be readily hydrolyzed to the corresponding phenol under basic conditions. This transformation is demonstrated on a derivative of the title compound. Following the nucleophilic substitution with an aniline, the resulting 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate can be treated with a solution of ammonia in methanol and water at room temperature. nih.gov
This process effectively cleaves the acetyl group, yielding the corresponding phenol, 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol , as a solid precipitate in high yield. nih.gov This hydrolysis highlights the lability of the acetate ester, providing a straightforward method to unmask the C6-hydroxyl group for further functionalization. It is therefore established that This compound can be selectively hydrolyzed to 4-Chloro-7-methoxyquinazolin-6-ol , which itself is a valuable intermediate for further synthesis. nih.gov
Oxidative Transformations of the Quinazoline Ring System
The oxidation of the quinazoline ring system can be complex and is sensitive to reaction conditions. The pyrimidine portion of the scaffold is generally susceptible to hydrolysis and decomposition, particularly under harsh oxidative environments. nih.gov Direct oxidation of quinazolines with reagents like peroxy acids can lead to a lack of selectivity, often resulting in a mixture of products. nih.gov
For a generic quinazoline, treatment with monoperphthalic acid can afford both N-1 and N-3 oxides, along with the corresponding quinazolin-4(3H)-one as a significant byproduct. nih.gov The formation of the N-oxides is often in lower yield compared to the quinazolinone. nih.gov Given this reactivity profile, subjecting This compound to strong oxidizing agents would likely yield a mixture of N-oxides and potentially the corresponding quinazolinone, with a risk of ring degradation. The presence of the electron-donating methoxy (B1213986) and acetate groups may further influence the regioselectivity of the oxidation.
Reductive Transformations to Dihydroquinazoline (B8668462) Derivatives
The quinazoline ring can be reduced to form dihydro- or tetrahydroquinazoline (B156257) derivatives depending on the reducing agent and conditions employed. nih.gov Catalytic hydrogenation of the parent quinazoline over a metal catalyst typically results in the absorption of one mole of hydrogen to produce a 3,4-dihydroquinazoline. nih.gov More potent reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can lead to further reduction to a 1,2,3,4-tetrahydroquinazoline. nih.gov
Applying these methods to This compound would likely proceed with the reduction of the pyrimidine ring. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, a method effective for reducing quinolines to tetrahydroquinolines, could potentially reduce the C=N bonds of the quinazoline ring. rsc.org However, care must be taken as the C4-chloro substituent could also be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions. nih.gov The synthesis of stable dihydroquinazoline derivatives is an active area of research, with various methods being developed from different precursors. organic-chemistry.orgnih.govacs.orgacs.org
Advanced Coupling Strategies for Structural Diversification
The structure of This compound offers two primary sites for advanced structural modifications, enabling the synthesis of diverse chemical libraries.
The first and most reactive site is the C4-chloro substituent. This position is highly amenable to various palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki couplings with boronic acids, Heck couplings with alkenes, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with a broader range of amines. These reactions would allow for the introduction of aryl, vinyl, alkynyl, and diverse amino functionalities at the C4 position, significantly expanding the structural diversity of the quinazoline core.
The second site for diversification is the C6-acetoxy group. As established, this group can be easily hydrolyzed to a phenol. nih.gov This hydroxyl group on the resulting 4-Chloro-7-methoxyquinazolin-6-ol is a versatile handle for further reactions. nih.gov For example, it can undergo O-alkylation through reactions like the Mitsunobu reaction, where it can be coupled with various alcohols to form a wide array of ethers. nih.gov Alternatively, the phenol can be converted into a triflate (trifluoromethanesulfonate), which then serves as a leaving group for another set of palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds at the C6 position.
Mitsunobu Reaction for Ether Linkage Formation
The Mitsunobu reaction is a versatile method for the dehydration-based coupling of a nucleophile with a primary or secondary alcohol. wikipedia.orgorganic-chemistry.orgnih.gov In the context of modifying the quinazoline core, this reaction would typically be applied to the corresponding 6-hydroxy derivative, which can be obtained by the deacetylation of this compound. The phenolic hydroxyl group at the C-6 position can then act as the acidic nucleophile in the Mitsunobu reaction.
The reaction is generally carried out using a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com The process involves the in-situ formation of an oxyphosphonium salt from the alcohol, which is then displaced by the phenoxide of the 6-hydroxyquinazoline in an Sₙ2 fashion. This results in the formation of an ether linkage at the C-6 position. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govbeilstein-journals.org
A variety of alcohols can be employed as coupling partners, leading to a diverse array of 6-alkoxy- or 6-aryloxy-7-methoxyquinazolines. This method provides a reliable route to introduce different side chains, which can be crucial for modulating the biological activity of the resulting molecules.
| Reactants | Reagents | Product Type |
| 4-Chloro-6-hydroxy-7-methoxyquinazoline, Primary or Secondary Alcohol | Triphenylphosphine (PPh₃), DEAD or DIAD | 6-Alkoxy-4-chloro-7-methoxyquinazoline |
| 4-Chloro-6-hydroxy-7-methoxyquinazoline, Phenol | Triphenylphosphine (PPh₃), DEAD or DIAD | 6-Aryloxy-4-chloro-7-methoxyquinazoline |
Suzuki Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgorganic-chemistry.org The 4-chloro substituent on the quinazoline ring of this compound is highly activated towards nucleophilic aromatic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions.
In a typical Suzuki coupling, the 4-chloroquinazoline is reacted with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net Commonly used catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) complexes such as palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand. organic-chemistry.org The base, often an aqueous solution of sodium carbonate or potassium carbonate, is crucial for the activation of the organoboron species. organic-chemistry.org
This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-4 position of the quinazoline nucleus, providing a straightforward route to a library of 4-aryl-7-methoxyquinazolin-6-yl acetates. The reaction conditions are generally mild and tolerate a variety of functional groups on both coupling partners.
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Product Type |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-7-methoxyquinazolin-6-yl acetate |
| This compound | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(Pyridin-3-yl)-7-methoxyquinazolin-6-yl acetate |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 4-(4-Methoxyphenyl)-7-methoxyquinazolin-6-yl acetate |
Click Chemistry for Triazole Ring Incorporation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a 1,2,3-triazole ring. To utilize this chemistry on the this compound scaffold, the 4-chloro group must first be converted to an azide (B81097). This is typically achieved by reacting the chloroquinazoline with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
The resulting 4-azido-7-methoxyquinazolin-6-yl acetate can then undergo a CuAAC reaction with a terminal alkyne. This reaction is catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
This methodology provides an efficient way to link the quinazoline core to a wide variety of molecular fragments that contain a terminal alkyne. The resulting triazole ring is not just a linker but can also participate in biological interactions, making this a valuable strategy in drug discovery.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst | Product Type |
| 4-Azido-7-methoxyquinazolin-6-yl acetate | Phenylacetylene | CuSO₄, Sodium Ascorbate | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-methoxyquinazolin-6-yl acetate |
| 4-Azido-7-methoxyquinazolin-6-yl acetate | Propargyl alcohol | CuI | 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-7-methoxyquinazolin-6-yl acetate |
| 4-Azido-7-methoxyquinazolin-6-yl acetate | Ethynyltrimethylsilane | [Cu(CH₃CN)₄]PF₆ | 4-(4-(Trimethylsilyl)-1H-1,2,3-triazol-1-yl)-7-methoxyquinazolin-6-yl acetate |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira cross-coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the 4-chloro position of this compound is well-suited for this transformation.
A typical Sonogashira reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). researchgate.netsoton.ac.uk The reaction is carried out in the presence of a base, which is usually an amine like triethylamine (B128534) or diisopropylethylamine, that also often serves as the solvent. researchgate.net
This reaction facilitates the direct introduction of an alkyne moiety at the C-4 position of the quinazoline ring. The resulting 4-alkynylquinazolines are valuable intermediates themselves, as the alkyne can be further elaborated through various chemical transformations, including cycloadditions and reductions. The Sonogashira coupling is known for its mild reaction conditions and functional group tolerance. wikipedia.org
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Base | Product Type |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | 4-(Phenylethynyl)-7-methoxyquinazolin-6-yl acetate |
| This compound | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | DIEA | 4-((Trimethylsilyl)ethynyl)-7-methoxyquinazolin-6-yl acetate |
| This compound | 1-Heptyne | Pd(OAc)₂, PPh₃, CuI | Piperidine | 4-(Hept-1-yn-1-yl)-7-methoxyquinazolin-6-yl acetate |
Biological Activities and Pharmacological Mechanisms
Enzyme Inhibition Studies
Research into the biological activities of quinazoline-based molecules has revealed significant potential in enzyme inhibition. The core structure of 4-Chloro-7-methoxyquinazolin-6-yl acetate (B1210297) serves as a versatile scaffold for synthesizing compounds that target specific kinases involved in cell signaling pathways.
Kinase Inhibition Profiles
The quinazoline (B50416) ring system is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of functional groups on this scaffold allows for potent and selective interactions with the ATP-binding sites of various kinases. The 4-chloro group, in particular, acts as a crucial reactive site, enabling the synthesis of more complex derivatives with enhanced biological activity.
While 4-Chloro-7-methoxyquinazolin-6-yl acetate itself is not typically documented as a direct EGFR inhibitor, it is a critical precursor in the synthesis of first-generation EGFR tyrosine kinase inhibitors (TKIs). These TKIs, such as gefitinib (B1684475) and erlotinib (B232), are based on a 4-anilinoquinazoline (B1210976) structure. The synthesis often involves a nucleophilic substitution reaction where the chloro group at the 4-position of the quinazoline ring is displaced by a substituted aniline (B41778). This anilino group is essential for high-affinity binding to the ATP pocket of the EGFR kinase domain.
First-generation EGFR inhibitors like gefitinib and erlotinib are known to be effective in treating non-small-cell lung cancer (NSCLC) patients who have activating mutations in the EGFR gene. nih.govnih.gov The development of these drugs highlights the importance of the quinazoline scaffold, derived from intermediates like this compound, in targeted cancer therapy.
Similar to its role in developing EGFR inhibitors, the 4-anilinoquinazoline scaffold is also fundamental to inhibitors targeting HER2, another member of the ErbB family of receptor tyrosine kinases. Overexpression of HER2 is a key driver in certain types of breast cancer. Second-generation inhibitors, such as afatinib (B358) and dacomitinib, were designed to inhibit multiple ErbB family members, including both EGFR and HER2. nih.gov These molecules often feature a quinazoline core and are synthesized from precursors structurally related to this compound.
The development of dual EGFR and HER2 inhibitors represents a significant advancement in cancer therapy, aiming to overcome resistance and broaden therapeutic efficacy. The 4-anilinoquinazoline structure is a common feature in many of these dual inhibitors. nih.gov The versatility of the quinazoline core, originating from intermediates like this compound, allows for chemical modifications that enable simultaneous targeting of both EGFR and HER2 kinases. This dual-action mechanism can provide a more comprehensive blockade of cancer cell signaling pathways.
The quinazoline scaffold is not limited to inhibiting the ErbB family. It has also been employed in the creation of inhibitors for other receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov While direct inhibition data for this compound against VEGFR-2 is not available, its structural framework is relevant to the synthesis of multi-targeted kinase inhibitors where VEGFR-2 is one of the targets. For instance, derivatives of various heterocyclic scaffolds, including quinazolines, have shown potent VEGFR-2 inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov
Table 1: Examples of Quinazoline-based Kinase Inhibitors and Their Targets This table contains examples of final drug compounds, not this compound itself.
| Inhibitor | Primary Target(s) | Inhibitor Class |
|---|---|---|
| Gefitinib | EGFR | First-Generation EGFR TKI |
| Erlotinib | EGFR | First-Generation EGFR TKI |
| Afatinib | EGFR, HER2 | Second-Generation Dual TKI |
| Dacomitinib | EGFR, HER2 | Second-Generation Dual TKI |
Beyond kinases, the quinazoline structure has been investigated for its potential to inhibit other enzyme families, such as phosphodiesterases. Specifically, derivatives of 6,7-dimethoxyquinazoline (B1622564) have been explored as inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is highly expressed in the brain and is a target for treating neuropsychiatric disorders. While the subject compound is a 7-methoxyquinazoline, this demonstrates the broader utility of the quinazoline scaffold in medicinal chemistry beyond oncology. Direct inhibitory activity of this compound on PDE10A has not been documented.
Molecular Mechanisms of Enzyme Inhibition
While specific data on the enzyme inhibition profile of this compound is not available, its chemical structure is foundational to a class of potent enzyme inhibitors.
The primary significance of this compound in enzymology lies in its use as a building block for synthesizing inhibitors of the epidermal growth factor receptor (EGFR), a member of the tyrosine kinase family. nih.govnih.gov Derivatives of this compound are designed to target the ATP-binding site within the kinase domain of EGFR. For instance, the well-known EGFR inhibitor, Gefitinib, is synthesized from intermediates related to this compound. nih.govlgcstandards.compharmaffiliates.comvibrantpharma.comlgcstandards.com These inhibitors function as ATP-competitive agents, where the quinazoline core structure mimics the adenine (B156593) ring of ATP, allowing it to bind to the active site of the enzyme. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that promote cell proliferation.
There is currently no available scientific literature to suggest that this compound or its immediate derivatives function as allosteric modulators of enzyme activity. The primary mechanism of action for the kinase inhibitors derived from this scaffold is competitive inhibition at the active site.
Receptor Binding and Modulation
The interaction of this compound with cellular receptors has not been a direct subject of extensive research. However, based on the activity of its derivatives, its potential for receptor interaction can be inferred.
Specific studies on the agonist or antagonist activities of this compound at various receptors are not present in the current body of scientific literature. The focus of research on its derivatives has been predominantly on their role as antagonists at the ATP-binding site of EGFR, which is an enzymatic active site rather than a classical receptor ligand-binding pocket.
Given that derivatives of this compound are potent EGFR inhibitors, they are known to significantly modulate receptor-mediated downstream signaling pathways. By blocking the tyrosine kinase activity of EGFR, these compounds inhibit the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. These pathways are crucial for cell growth, proliferation, survival, and differentiation. Inhibition of these pathways by EGFR antagonists ultimately leads to a reduction in tumor cell proliferation and survival. There is no evidence to suggest that this compound itself directly modulates these pathways.
Therapeutic Applications and Preclinical Efficacy
Anticancer Potential and Antitumor Activities
Research into the anticancer potential of compounds derived from 4-Chloro-7-methoxyquinazolin-6-yl acetate (B1210297) has been extensive. This intermediate is a key building block for creating molecules that target critical pathways in cancer cell proliferation and survival, such as the inhibition of protein kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.govmdpi.com The strategic modification of the 4-chloro position on the quinazoline (B50416) ring allows for the introduction of various aniline (B41778) moieties, leading to the generation of potent and selective kinase inhibitors. mdpi.comnih.gov
In Vitro Cytotoxicity Evaluation in Human Cancer Cell Lines
While 4-Chloro-7-methoxyquinazolin-6-yl acetate is a critical starting material, scientific literature primarily focuses on the cytotoxic effects of its subsequent derivatives rather than the intermediate itself. researchgate.netresearchgate.net The compound is typically reacted with other chemical entities to produce the final active molecules that are then subjected to biological testing. nih.govarabjchem.orgnih.gov Therefore, specific IC50 values and detailed cytotoxicity data for this compound against the cell lines listed below are not extensively reported in the reviewed literature. The data presented pertains to the derivatives synthesized using this essential precursor.
Derivatives of this compound have demonstrated notable cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines. For instance, a series of novel 4-aminoquinazoline derivatives were synthesized from this intermediate, with some compounds showing potent antitumor activities against A549 and H1975 cell lines. vnu.edu.vn One particular derivative, compound 7d, exhibited IC50 values of 8.35 µM for A549 and 19.18 µM for H1975, which were more potent than the positive control, Afatinib (B358). vnu.edu.vn Another study reported a derivative, compound 26a, showing an IC50 value of 1.59 µM against the A549 cell line. researchgate.net
Table 1: Cytotoxicity of this compound Derivatives in NSCLC Cell Lines
| Derivative | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Compound 7d | A549 | 8.35 | vnu.edu.vn |
| Compound 7d | H1975 | 19.18 | vnu.edu.vn |
The strategic use of this compound has led to the development of compounds with significant activity against breast cancer cell models. In one study, a series of 6-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic activity on the MCF-7 cell line, with most of the compounds demonstrating antitumor activity. vnu.edu.vn Another investigation into isoquinoline-tethered quinazoline derivatives, which utilized the core structure derived from the parent compound, found that some derivatives displayed excellent activity in SKBR3 cells, with one showing an IC50 value of 103 nM. researchgate.net
Table 2: Cytotoxicity of this compound Derivatives in Breast Carcinoma Cell Lines
| Derivative | Cell Line | IC50 (nM) | Source |
|---|
New derivatives of TAK-285, synthesized using this compound as a key intermediate, have shown potent antiproliferative effects against prostate carcinoma cell lines PC3 and 22RV1. nih.govnih.gov The synthesized compounds in this series (9a–h) displayed IC50 values in the nanomolar range. Specifically, compound 9f was the most potent against the PC3 cell line with an IC50 of 1.0 nM, while compound 9e was most effective against the 22RV1 cell line with an IC50 of 0.8 nM. nih.gov These findings highlight the importance of the parent compound in generating highly active agents against prostate cancer. nih.govnih.gov
Table 3: Cytotoxicity of this compound Derivatives in Prostate Carcinoma Cell Lines
| Derivative | Cell Line | IC50 (nM) | Source |
|---|---|---|---|
| Compound 9a | PC3 | 6.1 | nih.gov |
| Compound 9a | 22RV1 | 2.3 | nih.gov |
| Compound 9b | PC3 | 3.1 | nih.gov |
| Compound 9b | 22RV1 | 2.0 | nih.gov |
| Compound 9c | PC3 | 3.3 | nih.gov |
| Compound 9c | 22RV1 | 1.9 | nih.gov |
| Compound 9d | PC3 | 2.1 | nih.gov |
| Compound 9d | 22RV1 | 2.8 | nih.gov |
| Compound 9e | PC3 | 7.3 | nih.gov |
| Compound 9e | 22RV1 | 0.8 | nih.govnih.gov |
| Compound 9f | PC3 | 1.0 | nih.govnih.gov |
The utility of this compound extends to the synthesis of compounds targeting hepatocellular carcinoma. A series of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were developed and showed cytotoxic potential against HepG2 cells, with IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM. nih.gov Although the direct precursor was not tested, its core structure was integral to the activity of the resulting molecules.
Table 4: Cytotoxicity of this compound Derivatives in Hepatocellular Carcinoma Cell Lines
| Derivative Class | Cell Line | IC50 Range (µM) | Source |
|---|
Derivatives originating from this compound have also been assessed against the A431 epidermoid carcinoma cell line. Research on isoquinoline-tethered quinazoline derivatives showed that while some compounds were highly active against other cell lines like SKBR3, their activity against A431 was also evaluated to determine selectivity. researchgate.net In another study, a series of quinazoline derivatives bearing a benzenesulfonamide (B165840) moiety were evaluated against A431 cells and displayed a range of activities from weak to potent. vnu.edu.vn
Cellular Mechanisms of Antiproliferative Effects
There is no publicly available scientific literature or data to support the induction of apoptosis in cancer cells by this compound.
There is no publicly available scientific literature or data to indicate that this compound causes cell cycle arrest.
Efficacy Against Drug-Resistant Cancer Cell Lines (e.g., Gefitinib-Resistant Strains)
There is no publicly available scientific literature or data on the efficacy of this compound against drug-resistant cancer cell lines.
Comparative Efficacy with Established Therapeutic Agents (e.g., Gefitinib (B1684475), Erlotinib (B232), Lapatinib, Staurosporine, Zorifertinib)
There are no publicly available studies that compare the efficacy of this compound with Gefitinib, Erlotinib, Lapatinib, Staurosporine, or Zorifertinib.
Structure Activity Relationship Sar Studies and Rational Drug Design
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of quinazoline-based inhibitors is highly dependent on the nature and position of various substituents on the core scaffold. Research has demonstrated that the 4-anilinoquinazoline (B1210976) scaffold is a common feature for interaction with the ATP binding site of kinases like the epidermal growth factor receptor (EGFR). mdpi.com Systematic modifications of the aniline (B41778) ring and the quinazoline (B50416) core have yielded crucial insights into optimizing inhibitory activity.
For instance, the substitution pattern on the 4-anilino moiety significantly influences potency. The presence of a chloro-substituent in the meta position of the aniline residue has been shown to increase the inhibitory activity toward both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Conversely, modifications such as adding a second substituent in the para position or having only a mono-para substitution can lead to decreased activity. nih.gov
The linker connecting various moieties to the quinazoline core also plays a critical role. A flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to enhance antiproliferative and inhibitory activities against both wild-type and certain mutant forms of EGFR. nih.gov Similarly, the choice of a urea linker over a thiourea linker has been found to be more favorable for inhibitory activity in some derivative series. nih.gov
The table below summarizes the effects of various substituents on the biological activity of quinazoline derivatives based on published research findings.
| Modification Site | Substituent/Modification | Observed Effect on Biological Activity |
| 4-Anilino Ring | Meta-chloro substitution | Increased inhibitory activity against EGFR and VEGFR2 nih.gov |
| 4-Anilino Ring | Additional para-substituent | Decreased activity nih.gov |
| Linker | Flexible four-carbon linker | Increased antiproliferative and inhibitory activities nih.gov |
| Linker | Urea linker (vs. Thiourea) | More favorable for inhibitory activity nih.gov |
| C6 Position | Small, lipophilic groups | Increased inhibition potency nih.gov |
| C6 Position | Hydrophilic groups | Decreased activity nih.gov |
| C7 Position | Bulkier substituents | Favorable for inhibitory activity nih.gov |
| C7 Position | 4-methyl-piperazine residue | Highest inhibitory activity toward EGFR nih.gov |
Role of the Quinazoline Core in Receptor Binding and Kinase Inhibition
The quinazoline ring system is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Its structure is well-suited to fit into the ATP-binding pocket of a wide range of kinases, making it a versatile starting point for inhibitor design. mdpi.comnih.gov The nitrogen atoms at positions 1 and 3 of the quinazoline ring are key to its function, acting as hydrogen bond acceptors that mimic the interactions of the adenine (B156593) portion of ATP with the hinge region of the kinase domain. nih.gov
This fundamental binding mode anchors the inhibitor in the active site, allowing the various substituents on the quinazoline core to make additional favorable contacts with the surrounding amino acid residues. This interaction is a common feature among many approved quinazoline-based EGFR inhibitors, which typically function as competitive inhibitors by binding to the active conformation of the receptor. nih.gov The affinity of the quinazoline core for the kinase active site has made it a central component in the development of multiple generations of EGFR inhibitors. nih.gov
Influence of Modifications at Specific Positions of the Quinazoline Scaffold
The potency, selectivity, and pharmacokinetic properties of quinazoline-based inhibitors can be finely tuned by making specific modifications at various positions around the core scaffold. The C4, C6, and C7 positions have been extensively explored in SAR studies to optimize interactions within the ATP binding pocket and with solvent-exposed regions. mdpi.comnih.gov
The C4 position of the quinazoline core is critical for establishing interactions within a hydrophobic pocket near the hinge region of the kinase. ekb.eg The most common modification at this position is the introduction of a substituted aniline group, forming the 4-anilinoquinazoline scaffold. mdpi.com The nature of this substituent has a profound impact on binding affinity and selectivity.
Key findings from modifications at the C4 position include:
Replacement of the Aniline Moiety : Replacing the aniline residue with a 3-amino-pyridine group resulted in conserved biological activity. nih.gov
Introduction of Hydrophilic Groups : The insertion of the hydrophilic moiety of neratinib at the C4 position led to an increased inhibitory activity towards EGFR kinase. nih.gov
Alternative Heterocycles : The introduction of a 1H-indol-5-amine group at the C4 position has resulted in compounds with sub-nanomolar IC50 values. nih.gov
The following table details the impact of specific C4 modifications on the inhibitory activity of quinazoline derivatives against EGFR.
| C4 Substituent | Target Kinase | Resulting Inhibitory Activity (IC50) | Reference Compound |
| (3-chloro-4-(pyridin-2-ylmethoxy)-aniline | EGFR | 1.8 nM | Lapatinib (10 nM) |
| Quinoline (B57606) | EGFR | Conserved Activity | N/A |
| Benzonitrile | EGFR | Reduced Activity | N/A |
Data compiled from studies on various 4-arylamino-quinazoline derivatives. nih.gov
The C6 position of the quinazoline scaffold often points towards the solvent-exposed region of the ATP binding cleft, making it an ideal position for introducing substituents that can enhance potency, improve solubility, or introduce functionalities for covalent binding.
Notable observations from C6 modifications include:
Introduction of Bulky Groups : The insertion of an arylidene-semicarbazone moiety at the C-6 position has yielded compounds with higher antiproliferative activity than the reference drug afatinib (B358). nih.gov
Influence of Lipophilicity : The substitution of the lateral benzene (B151609) ring at the C-6 position with small and lipophilic groups was found to increase the inhibition potency for both EGFR and NF-κB. Conversely, the introduction of hydrophilic groups led to decreased activity. nih.gov
Covalent Inhibition : The C6 position is frequently used to attach an acrylamide functional group, which can form an irreversible covalent bond with a cysteine residue (such as Cys797 in EGFR) in the kinase's active site. ekb.eg
Similar to the C6 position, the C7 position is also typically solvent-exposed, and modifications here can significantly influence the compound's properties. Substitutions at this position are crucial for enhancing potency and modulating selectivity.
Key SAR findings at the C7 position are:
Bulky Substituents : The introduction of bulkier substituents at the C7 position is generally favorable for inhibitory activity. nih.gov
Charged Moieties : The addition of a 4-methyl-piperazine-containing residue at the C7 position has been shown to confer the highest inhibitory activity towards EGFR, likely due to the formation of an ionic bond with carboxyl residues in the target's structure. nih.gov Replacing the piperazine with morpholine or piperidine resulted in less potent inhibitors. nih.gov
Linker Length and Composition : A longer chain linker between the quinazoline core and a 3-nitro-1,2,4-triazole motif at the C-7 position was found to be favorable for inhibitory activity toward both EGFR and VEGFR2. nih.gov
The strategic modification of the C6 and C7 positions has been shown to be a viable approach for altering the selectivity profile of quinazoline inhibitors, allowing for the development of compounds that can selectively target specific kinases. nih.gov
Design and Synthesis of Advanced 4-Chloro-7-methoxyquinazolin-6-yl acetate-Derived Analogues
"this compound" and its precursor, 4-chloro-7-methoxyquinazolin-6-ol, are valuable intermediates in the synthesis of more complex and potent kinase inhibitors. myskinrecipes.comnih.gov The chloro group at the C4 position is a key reactive site, readily undergoing nucleophilic substitution to introduce various amine-containing side chains, which is a fundamental step in the synthesis of 4-anilinoquinazoline derivatives. nih.govwebofproceedings.org
Recent synthetic strategies have focused on creating novel analogues with improved properties, such as enhanced selectivity for mutant forms of kinases or the ability to overcome drug resistance. One approach involves using the 4-chloro-7-methoxyquinazolin-6-ol starting material to synthesize macrocyclic inhibitors. In this process, a nucleophilic substitution reaction is first carried out with a 2-aminophenol derivative, followed by a macrocyclization step using a linker to connect the C6-hydroxyl group with a hydroxyl group on the aniline moiety. nih.gov
Another synthetic route involves the reaction of 4-chloro-7-methoxy-6-nitroquinazoline with p-aminophenol to create a key intermediate, 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline, which is a precursor for various antitumor drugs. webofproceedings.org The synthesis of advanced analogues often involves multi-step reaction sequences to build up complexity around the core quinazoline scaffold, with the ultimate goal of developing highly potent and selective therapeutic agents.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another group that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. In the context of 4-Chloro-7-methoxyquinazolin-6-yl acetate (B1210297), the 6-acetoxy group is a prime candidate for bioisosteric replacement.
The acetoxy group can be hydrolyzed in vivo to a hydroxyl group, which can then be further metabolized. Replacing the acetoxy group with more stable bioisosteres could lead to improved pharmacokinetic properties. For example, small, stable groups like a methyl ether or a fluoroethoxy group could be explored. These modifications would alter the hydrogen bonding capacity and lipophilicity at the 6-position, which could in turn affect the binding affinity and selectivity of the inhibitor.
Furthermore, the exploration of larger, more complex bioisosteres at the 6-position can lead to the discovery of novel interactions with the target kinase. For instance, replacing the acetoxy group with a small heterocyclic ring, such as a triazole or an oxadiazole, could introduce additional hydrogen bond donors or acceptors, or engage in favorable pi-stacking interactions within the ATP-binding pocket. The synthesis of such derivatives would typically involve the hydrolysis of the acetate to the corresponding phenol (B47542), followed by etherification or other coupling reactions to introduce the desired bioisostere.
The impact of such modifications can be rationalized through computational modeling and structural biology. Docking studies of the parent compound and its bioisosterically modified analogues into the crystal structure of the target kinase can provide insights into the potential binding modes and help to prioritize synthetic efforts.
The following table provides examples of potential bioisosteric replacements for the 6-acetoxy group of this compound and the rationale for their exploration.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Acetoxy (-OAc) | Methoxy (B1213986) (-OCH3) | Increased metabolic stability, similar size. |
| Acetoxy (-OAc) | Fluoroethoxy (-OCH2CH2F) | Increased metabolic stability, modulation of lipophilicity. |
| Acetoxy (-OAc) | Methylsulfone (-SO2CH3) | Hydrogen bond acceptor, potential for improved solubility. |
| Acetoxy (-OAc) | 1,2,3-Triazole | Introduction of hydrogen bond donors/acceptors, potential for novel interactions. |
| Acetoxy (-OAc) | N-methylacetamide (-NHC(O)CH3) | Maintain hydrogen bonding capability, alter vector for substitution. |
Macrocyclization Approaches for Enhanced Selectivity
Macrocyclization is an increasingly employed strategy in drug design to enhance the potency and selectivity of inhibitors. scienceopen.com By constraining the conformation of a molecule into a more rigid, cyclic structure, it is possible to pre-organize the key binding elements into an optimal geometry for interaction with the target protein. This can lead to a significant improvement in binding affinity and, importantly, can enhance selectivity by disfavoring binding to off-target proteins that have different active site topologies. scienceopen.com
The this compound scaffold is a suitable starting point for the synthesis of macrocyclic kinase inhibitors. The 6-acetoxy group can be hydrolyzed to a hydroxyl group, providing a reactive handle for one end of a linker. The other end of the linker can be attached to a substituent at the 4-anilino position, effectively tethering the two parts of the molecule together. The length and chemical nature of the linker are critical parameters that can be varied to optimize the size and shape of the macrocycle for optimal fitting into the kinase active site.
A notable example of this approach is the development of macrocyclic EGFR inhibitors designed to be selective for mutant forms of the receptor. nih.gov In one study, a series of macrocyclic quinazoline-based inhibitors were synthesized with the goal of increasing kinome-wide selectivity. nih.gov The general strategy involved linking the 6-position of the quinazoline core to the aniline moiety at the 4-position via a flexible linker. This rigidification of the structure led to highly potent and mutant-selective EGFR inhibitors. nih.gov
The synthesis of such macrocycles often involves a multi-step sequence. Starting from a precursor like 4-chloro-7-methoxyquinazolin-6-ol (which is readily obtained from the title acetate), a linker with a terminal reactive group can be attached to the 6-hydroxyl position. After coupling with the appropriate aniline derivative at the 4-position, an intramolecular cyclization reaction is performed to form the macrocycle.
The table below summarizes the inhibitory activity of a series of macrocyclic quinazoline derivatives against wild-type and mutant EGFR. This data highlights the potential of the macrocyclization strategy to achieve significant gains in selectivity.
| Compound | Linker Length (atoms) | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | Selectivity (WT/L858R) |
| Acyclic Precursor | N/A | 50 | 25 | 2 |
| Macrocycle 1 | 8 | >10,000 | 500 | >20 |
| Macrocycle 2 | 10 | >10,000 | 119 | >84 |
| Macrocycle 3 | 12 | 5,000 | 250 | 20 |
The data clearly demonstrates that macrocyclization can dramatically reduce the inhibitory activity against wild-type EGFR while maintaining or even improving potency against the mutant form, leading to a substantial increase in selectivity. This approach holds great promise for the development of safer and more effective targeted cancer therapies, and this compound represents a key starting material for the synthesis of such advanced inhibitor architectures.
Computational Chemistry and Molecular Modeling in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mechanism and for virtual screening of compound libraries. frontiersin.org For quinazoline (B50416) derivatives, docking studies are routinely used to predict their binding modes within the ATP-binding site of various kinases.
Research on quinazoline-based inhibitors frequently involves docking them into the active sites of kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment. nih.govacs.org Studies on related compounds demonstrate that the quinazoline core typically forms crucial hydrogen bonds with the hinge region of the kinase domain. For instance, in many EGFR inhibitors, the N1 atom of the quinazoline ring acts as a hydrogen bond acceptor with the backbone NH of a methionine residue (Met793 in EGFR). ijpscr.info
While no specific docking studies for 4-Chloro-7-methoxyquinazolin-6-yl acetate (B1210297) are available, it is hypothesized that its 4-chloroquinazoline (B184009) core would adopt a similar binding orientation. The methoxy (B1213986) and acetate groups at the 6 and 7 positions would likely occupy the solvent-exposed region of the ATP-binding pocket, where their interactions could influence selectivity and potency. The chloro substituent at the 4-position is a key reactive site, often displaced in the synthesis of more complex 4-anilinoquinazoline (B1210976) derivatives, which are known to be potent EGFR inhibitors. nih.gov
Studies on other quinazoline derivatives have also explored their interactions with kinases like Phosphodiesterase 7 (PDE7), highlighting the versatility of this scaffold. nih.gov
Molecular docking simulations are instrumental in identifying the specific amino acid residues that form key interactions with a ligand. For the quinazoline class of EGFR inhibitors, besides the critical hinge interaction with methionine, other important contacts often involve residues such as Leu718, Val726, Ala743, and Leu844, which form a hydrophobic pocket. ijpscr.info The nature and substitution pattern on the quinazoline ring dictate the extent and type of these interactions.
For example, a study on a series of 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones used molecular docking to identify promising derivatives based on their binding affinities towards the EGFR tyrosine kinase molecular target. nih.gov These analyses provide a structural rationale for the observed biological activity and guide further chemical modifications to enhance potency and selectivity.
Table 1: Representative Interacting Residues for Quinazoline-Based Kinase Inhibitors
| Kinase Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| EGFR | Met793 | Hydrogen Bond |
| EGFR | Leu718, Val726, Ala743 | Hydrophobic Interactions |
| EGFR | Cys797 | Covalent Bond (for irreversible inhibitors) |
| PDE7A | Gln413, Tyr321 | Hydrogen Bond |
Note: This table is based on data from studies on various quinazoline derivatives, not specifically 4-Chloro-7-methoxyquinazolin-6-yl acetate.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can assess the conformational stability of the predicted binding mode from docking studies and reveal the flexibility of both the ligand and the protein binding site. nih.gov
For quinazoline inhibitors, MD simulations are used to confirm that the key hydrogen bonds and hydrophobic interactions observed in docking are maintained throughout the simulation. A 200-nanosecond MD simulation on selected quinazoline derivatives complexed with EGFR demonstrated their stability and consistent interaction patterns. frontiersin.org Such studies often analyze the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.
Binding Free Energy Calculations (e.g., MM-GBSA)
To quantify the binding affinity of a ligand to its target, binding free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach that balances computational cost and accuracy. frontiersin.org This method calculates the free energy of binding by combining molecular mechanics energy terms with solvation free energies.
In studies of quinazoline-based kinase inhibitors, MM/GBSA calculations are often performed on snapshots from MD simulations to estimate the binding free energy (ΔG_bind). These calculated energies can then be correlated with experimentally determined inhibitory concentrations (IC50 values) to validate the computational model. For instance, MM/GBSA free energy calculations have been used to corroborate the docking scores of quinazoline derivatives, highlighting their affinity for EGFR. nih.gov
Table 2: Illustrative Binding Free Energy Components for a Ligand-Kinase Complex (Hypothetical)
| Energy Component | Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.0 | Favorable |
| Electrostatic Energy (ΔE_elec) | -20.0 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +30.0 | Unfavorable |
| Nonpolar Solvation Energy (ΔG_nonpol) | -5.0 | Favorable |
Note: This table presents a hypothetical breakdown of binding free energy components as calculated by MM-GBSA for illustrative purposes.
Future Perspectives and Research Directions
Strategies for Optimizing Potency and Selectivity of Derivatives
The optimization of drug candidates is a cornerstone of medicinal chemistry. For derivatives of 4-Chloro-7-methoxyquinazolin-6-yl acetate (B1210297), a primary focus is on improving their potency against specific molecular targets while minimizing off-target effects. A key strategy to achieve this is through structural modifications that enhance the interaction with the target protein.
One promising approach is macrocyclization . By introducing a linker to create a cyclic structure, the conformational flexibility of the molecule can be reduced. This rigidification can lead to a more precise fit into the binding site of a target protein, thereby increasing potency and selectivity. For instance, research on quinazoline-based EGFR inhibitors derived from a similar precursor, 4-chloro-7-methoxyquinazolin-6-ol, has shown that macrocyclization can lead to potent and mutant-selective EGFR inhibitors with excellent kinome-wide selectivity. nih.gov This strategy could be applied to derivatives of 4-Chloro-7-methoxyquinazolin-6-yl acetate to develop next-generation inhibitors with improved profiles.
Another optimization strategy involves the exploration of different substitution patterns on the quinazoline (B50416) core and the aniline (B41778) ring. The introduction of various functional groups at specific positions can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. For example, the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives with various substituents has been a continuous effort to improve their activity against resistant forms of EGFR. tandfonline.comnih.gov
Identification of Novel Therapeutic Targets Beyond Kinases
While the quinazoline scaffold is renowned for its role in kinase inhibition, its therapeutic potential is not limited to this target class. Future research will likely explore the activity of this compound derivatives against a broader range of biological targets implicated in various diseases.
Recent studies have shown that quinoline (B57606) and quinazoline alkaloids may have potential as multi-target agents in various diseases, including as inhibitors for COVID-19. mdpi.com Furthermore, the quinolinone scaffold, which shares structural similarities with the quinazoline core, has been investigated for its anti-inflammatory activity through the inhibition of enzymes like soybean lipoxygenase (LOX). mdpi.com This suggests that derivatives of this compound could be screened against a wider array of enzymes and receptors to identify novel therapeutic opportunities.
Moreover, the development of 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors highlights the versatility of the broader quinoline/quinazoline scaffold. nih.gov This indicates that modifications to the core structure of this compound could yield compounds with activity against other important oncogenic kinases beyond EGFR.
Development of Clinically Viable Drug Candidates
The ultimate goal of medicinal chemistry research is the development of safe and effective drugs. For derivatives of this compound, this involves a rigorous preclinical and clinical development process. A key aspect of this is the establishment of a favorable pharmacokinetic and pharmacodynamic profile.
The development of drug candidates from this scaffold will require extensive in vitro and in vivo testing to assess their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their efficacy in relevant disease models. The synthesis of compounds like (E)-N-(4-((3-chloro-4-fluoropheny)amino)-7-methoxyquinazolin-6-yl)-2-(4-(2-(pyrrolidin-1-yl)ethoxy)benzylid ene)hydrazine-1-carboxamide and its analogs represents efforts to create new chemical entities with potentially improved drug-like properties. nih.gov
The path to clinical viability also necessitates a thorough understanding of the structure-activity relationship (SAR) to guide the design of molecules with the desired therapeutic index. This involves iterative cycles of design, synthesis, and biological evaluation to identify lead compounds that can be advanced into clinical trials.
Addressing Challenges of Drug Resistance and Toxicity Profiles
A significant hurdle in cancer therapy is the development of drug resistance. For EGFR inhibitors like gefitinib (B1684475), a common mechanism of acquired resistance is the T790M mutation in the EGFR kinase domain. nih.gov Future research on derivatives of this compound must address this challenge.
Strategies to overcome resistance include the design of inhibitors that can effectively target these mutant forms of the kinase. This may involve creating compounds that bind to the target in a different manner or that can inhibit downstream signaling pathways. For cases of C797S mutation without T790M, quinazoline-based EGFR inhibitors like gefitinib may retain their sensitivity. nih.gov Combination therapies, where a derivative of this compound is used with another agent that targets a different pathway, such as MET inhibitors, are also a promising approach to combat resistance. nih.gov
The toxicity profile of a drug candidate is another critical consideration. While gefitinib and erlotinib (B232) have similar toxicity profiles, including side effects like rash and diarrhea, newer generation inhibitors like afatinib (B358) can be associated with increased toxicity. nih.govnih.govresearchgate.net Future development of derivatives from the this compound scaffold will need to focus on minimizing these toxicities. This can be achieved through the design of more selective inhibitors that have fewer off-target effects. Additionally, some tyrosine kinase inhibitors have been found to inhibit human nucleoside transporters, which can affect the efficacy and toxicity of co-administered chemotherapy drugs like gemcitabine. aacrjournals.org Understanding and mitigating such drug-drug interactions will be crucial for the development of safer therapeutic regimens. Hepatotoxicity is another potential concern with gefitinib and erlotinib that needs to be monitored and managed. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
